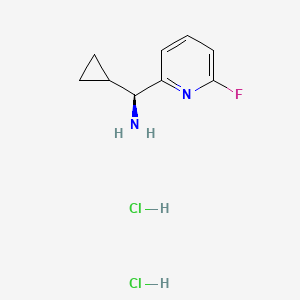(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13655006
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13Cl2FN2 |
|---|---|
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | (S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 |
| Standard InChI Key | DSOUNGFOMMVHSE-WWPIYYJJSA-N |
| Isomeric SMILES | C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl |
| SMILES | C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
| Canonical SMILES | C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (S)-cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is C₉H₁₃Cl₂FN₂, with a molecular weight of 239.12 g/mol . The structure comprises:
-
A 6-fluoropyridin-2-yl aromatic ring, where fluorine is meta to the nitrogen atom.
-
A cyclopropyl group bonded to the chiral carbon of the methanamine backbone.
-
Two hydrochloride counterions, enhancing solubility in polar solvents.
The (S)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . The SMILES notation (Cl.Cl.C1(CC1)C@HC1=NC(=CC=C1)F) and InChIKey (CMVXBXDWRRQPSF-UHFFFAOYSA-N) confirm the spatial arrangement .
Synthesis and Manufacturing
Synthetic Routes
While explicit synthetic protocols for this compound are proprietary, analogous methods for fluoropyridine derivatives suggest a multi-step process:
-
Cyclopropanation: Reaction of vinyl precursors with diazomethane or Simmons-Smith reagents to form the cyclopropyl group .
-
Fluorination: Introduction of fluorine at the pyridine C6 position via halogen exchange or electrophilic substitution .
-
Amine Formation: Reductive amination or Gabriel synthesis to install the methanamine moiety .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO, water (10 mM) | |
| Storage | -20°C (desiccated) | |
| Melting Point | Not reported | – |
The hydrochloride salt improves aqueous solubility, facilitating in vitro assays . Stability studies indicate a 6-month shelf life at -80°C .
Spectroscopic Data
Applications in Research
Medicinal Chemistry
The compound’s fluoropyridine moiety is a common pharmacophore in ATP synthase inhibitors, notably against Mycobacterium tuberculosis . Structural analogs demonstrate:
Chemical Biology
As a building block, it is utilized in:
-
Peptide coupling: Amine group participation in amide bond formation .
-
Metal catalysis: Pyridine coordination in palladium-mediated cross-couplings .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear gloves/lab coat |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use fume hood |
Exposure Management
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume